molecular formula C13H8FN3OS B11460227 N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide

Cat. No.: B11460227
M. Wt: 273.29 g/mol
InChI Key: ZSUQMWFHCBLNAL-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural and functional properties. This compound is part of the benzothiadiazole family, which is known for its diverse applications in materials science, medicinal chemistry, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide typically involves the reaction of 2-aminothiophenol with 4-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiadiazole ring. The final step involves the acylation of the benzothiadiazole derivative with 4-fluorobenzoyl chloride to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis.

    Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to inhibit the activity of certain enzymes involved in cancer cell proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide stands out due to its unique combination of a benzothiadiazole core and a fluorobenzamide moiety. This structural arrangement imparts distinct photophysical properties, making it particularly useful in optoelectronic applications and as a fluorescent probe in biological research .

Properties

Molecular Formula

C13H8FN3OS

Molecular Weight

273.29 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide

InChI

InChI=1S/C13H8FN3OS/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18)

InChI Key

ZSUQMWFHCBLNAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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